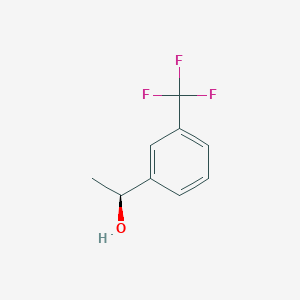

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Overview

Description

“(S)-1-(3-(Trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H9F3O . It is an optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE), which has been shown to be versatile in pharmaceutical synthesis .

Synthesis Analysis

A high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol ((S)-3,5-BTPE) was achieved using Candida tropicalis 104 as a whole-cell catalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was performed in PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H9F3O .Chemical Reactions Analysis

The chemical reaction involved in the production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol is the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .Scientific Research Applications

Biocatalytic Synthesis

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol has been a focus in biocatalytic synthesis research. The use of recombinant Escherichia coli cells and other microorganisms like Leifsonia xyli and Trichoderma asperellum has been explored for the efficient asymmetric reduction of related ketones to produce this compound with high enantiomeric excess. This process has shown potential for scalable production, indicating its significance in the pharmaceutical industry (Chen et al., 2019), (Ouyang et al., 2013), (Li et al., 2013).

Enzymatic Catalysis

Studies have also delved into the enzymatic catalysis involving Burkholderia cenocepacia for the production of this compound. This method has been highlighted for its application in the synthesis of aromatic chiral alcohols, useful in pharmaceutical applications (Yu et al., 2018).

Kinetic Resolution

Kinetic resolution of racemic mixtures to isolate this compound has been explored using various catalysts. This process is critical for the preparation of enantiomerically pure forms of the compound, which are often required in the synthesis of specific pharmaceutical agents(Xu et al., 2009), (Wang Lian, 2013).

Medium Engineering in Biocatalysis

Innovative approaches in medium engineering, such as using deep eutectic solvents and cyclodextrins, have been studied to enhance the biocatalytic production of this compound. These methods aim to increase substrate solubility and yield, demonstrating the versatility of biocatalysis in producing chiral alcohols (Xiong et al., 2021).

Pharmaceutical Intermediate Synthesis

The compound is a key chiral intermediate in synthesizing various pharmaceuticals, such as NK-1 receptor antagonists like aprepitant and fosaprepitant. Its role as a building block in these syntheses emphasizes its importance in drug development and manufacture (Vankawala et al., 2007), (Asymmetric Bioreduction, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The high-efficiency production of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system exhibits potential for enhancing the catalytic efficiency of whole-cell-mediated reduction . This strategy provides valuable insight for the development of whole-cell catalysis .

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)

![3-(3,4-dichlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1353267.png)